(2Z)-2-cyano-3-(morpholin-4-yl)-N-(propan-2-yl)prop-2-enamide
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Overview
Description
(2Z)-2-cyano-3-(morpholin-4-yl)-N-(propan-2-yl)prop-2-enamide is an organic compound that features a cyano group, a morpholine ring, and an isopropyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-(morpholin-4-yl)-N-(propan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through the reaction of an appropriate aldehyde with a nitrile in the presence of a base to form the propenamide structure.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the propenamide is replaced by the morpholine.
Addition of the Isopropyl Group: The isopropyl group can be added through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-(morpholin-4-yl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The morpholine ring and isopropyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-cyano-3-(morpholin-4-yl)-N-(propan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, particularly those involved in neurological or cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which (2Z)-2-cyano-3-(morpholin-4-yl)-N-(propan-2-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyano group and morpholine ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-cyano-3-(piperidin-4-yl)-N-(propan-2-yl)prop-2-enamide: Similar structure but with a piperidine ring instead of a morpholine ring.
(2Z)-2-cyano-3-(pyrrolidin-4-yl)-N-(propan-2-yl)prop-2-enamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in (2Z)-2-cyano-3-(morpholin-4-yl)-N-(propan-2-yl)prop-2-enamide imparts unique chemical properties, such as increased solubility and specific binding interactions, which may not be observed in similar compounds with different ring structures.
Properties
IUPAC Name |
(Z)-2-cyano-3-morpholin-4-yl-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9(2)13-11(15)10(7-12)8-14-3-5-16-6-4-14/h8-9H,3-6H2,1-2H3,(H,13,15)/b10-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYNWOPGMMMECO-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CN1CCOCC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\N1CCOCC1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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